molecular formula C23H28FN3O2 B13841881 7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B13841881
M. Wt: 397.5 g/mol
InChI Key: BWVZMXRKTJNRCJ-UHFFFAOYSA-N
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Description

7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is a chemical compound with the molecular formula C23H28FN3O2 and a molecular weight of 397.49 . This compound is known for its applications in various scientific research fields, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone involves multiple steps. One common method starts with the preparation of 7-hydroxy-quinolin-2(1H)-one, which is then reacted with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one. This intermediate is further reacted with 1-(2-fluorophenyl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone is unique due to its specific fluorophenyl substitution, which imparts distinct pharmacological properties compared to other similar compounds. This substitution can influence its binding affinity and selectivity for various receptors, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C23H28FN3O2

Molecular Weight

397.5 g/mol

IUPAC Name

7-[4-[4-(2-fluorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C23H28FN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28)

InChI Key

BWVZMXRKTJNRCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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